2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide
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Overview
Description
2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a bromine atom, a thiolane ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Amide Bond Formation: The final step involves the coupling of the brominated thiolane derivative with 3-methoxybenzylamine to form the desired benzamide compound. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study the function of certain biological pathways or as a tool in chemical biology.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiolane ring could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure with a different position of the methoxy group.
2-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure with a chlorine atom instead of bromine.
2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-HYDROXYPHENYL)METHYL]BENZAMIDE: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromine atom, thiolane ring, and methoxyphenyl group could result in distinct reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C19H20BrNO4S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-16-6-4-5-14(11-16)12-21(15-9-10-26(23,24)13-15)19(22)17-7-2-3-8-18(17)20/h2-8,11,15H,9-10,12-13H2,1H3 |
InChI Key |
ZQVFDRGORAVSLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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